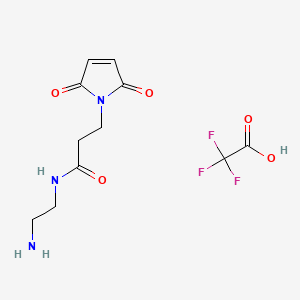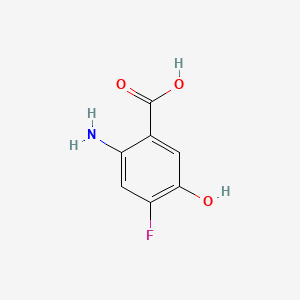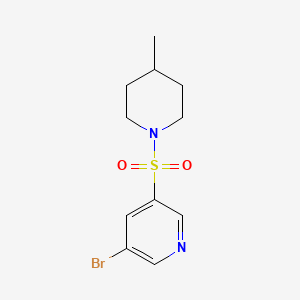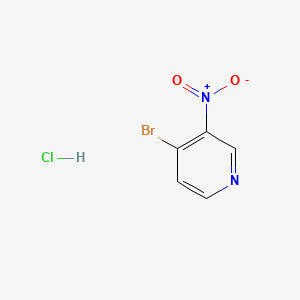![molecular formula C15H11ClN2O B578745 4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine CAS No. 1211594-43-2](/img/no-structure.png)
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” is a chemical compound with the molecular formula C15H11ClN2O . It is a type of heterocyclic compound, which are often used in drug discovery due to their versatility .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nitrogen- and oxygen-containing scaffolds . For instance, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of “4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” includes an oxazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine” and similar compounds often involve further refinement and exploration of their potential as anti-infective agents . Additionally, the development of new chemical entities to act against resistant microorganisms is a key area of focus .
Eigenschaften
CAS-Nummer |
1211594-43-2 |
|---|---|
Produktname |
4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine |
Molekularformel |
C15H11ClN2O |
Molekulargewicht |
270.716 |
IUPAC-Name |
4-[4-(2-chlorophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-13-4-2-1-3-12(13)14-9-19-15(18-14)10-5-7-11(17)8-6-10/h1-9H,17H2 |
InChI-Schlüssel |
OVQNVKYJFFUTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)C3=CC=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




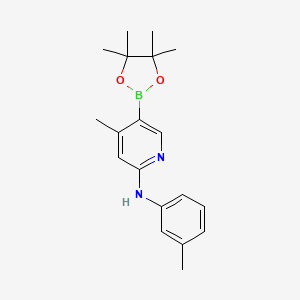

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)

